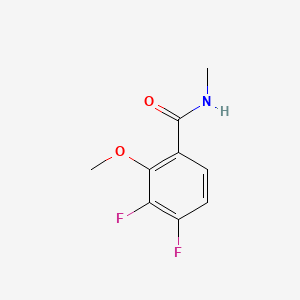

3,4-difluoro-2-methoxy-N-methylbenzamide

描述

Structure

3D Structure

属性

分子式 |

C9H9F2NO2 |

|---|---|

分子量 |

201.17 g/mol |

IUPAC 名称 |

3,4-difluoro-2-methoxy-N-methylbenzamide |

InChI |

InChI=1S/C9H9F2NO2/c1-12-9(13)5-3-4-6(10)7(11)8(5)14-2/h3-4H,1-2H3,(H,12,13) |

InChI 键 |

WWXMEHGYMCRCHQ-UHFFFAOYSA-N |

规范 SMILES |

CNC(=O)C1=C(C(=C(C=C1)F)F)OC |

产品来源 |

United States |

Synthetic Methodologies for 3,4 Difluoro 2 Methoxy N Methylbenzamide and Analogues

Retrosynthetic Analysis of the 3,4-Difluoro-2-Methoxy-N-Methylbenzamide Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This process involves breaking bonds, known as disconnections, to identify potential precursors. amazonaws.com

For this compound, the most logical and common disconnection point is the amide bond (C-N bond) between the carbonyl carbon and the nitrogen atom. This is a standard strategy for amide synthesis as numerous methods exist to form this bond. amazonaws.com

This disconnection breaks the target molecule into two key synthons: an acyl cation equivalent derived from the benzoic acid portion and a methylamine (B109427) equivalent.

Target Molecule: this compound

Key Disconnection: Amide C-N bond

Resulting Synthons: 3,4-difluoro-2-methoxybenzoyl cation and methylamide anion

The synthons identified through retrosynthesis correspond to readily available or synthetically accessible chemical reagents.

The 3,4-difluoro-2-methoxybenzoyl cation synthon corresponds to the carboxylic acid precursor, 3,4-difluoro-2-methoxybenzoic acid .

The methylamide anion synthon corresponds to methylamine .

Therefore, the primary synthetic strategy involves the coupling of 3,4-difluoro-2-methoxybenzoic acid and methylamine. The synthesis then focuses on the methods to achieve this amide bond formation efficiently.

Direct Amidation and Coupling Approaches

The direct condensation of a carboxylic acid and an amine to form an amide is generally a slow process that requires high temperatures, as a preliminary acid-base reaction forms a stable carboxylate salt. mychemblog.comsciepub.com To overcome this, synthetic strategies rely on the activation of the carboxylic acid to make it more electrophilic and susceptible to nucleophilic attack by the amine. mychemblog.com

Activation involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This is typically achieved by using coupling reagents that react with the carboxyl group to form a highly reactive intermediate in situ. sciepub.comnih.gov

Carbodiimides are a class of reagents widely used for amide bond formation due to their high efficiency and mild reaction conditions. sciepub.comtaylorandfrancis.com The most common examples are 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC). fishersci.co.uk

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. taylorandfrancis.comfishersci.co.uk This intermediate is then readily attacked by the amine (methylamine) to yield the desired amide (this compound) and a urea (B33335) byproduct. taylorandfrancis.com To increase efficiency and suppress potential side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.comluxembourg-bio.comresearchgate.net HOBt can react with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the amine. luxembourg-bio.comresearchgate.net

| Parameter | Typical Condition | Purpose/Comment |

|---|---|---|

| Carboxylic Acid | 3,4-difluoro-2-methoxybenzoic acid (1.0 equiv) | The electrophile precursor. |

| Amine | Methylamine (1.0-1.5 equiv) | The nucleophile. A slight excess can drive the reaction to completion. |

| Coupling Reagent | EDC or DCC (1.0-1.2 equiv) | Activates the carboxylic acid by forming an O-acylisourea intermediate. fishersci.co.uk |

| Additive | HOBt (0.5-1.2 equiv) | Reduces side reactions and enhances coupling efficiency. researchgate.net |

| Solvent | Aprotic solvents like DMF, DCM, or MeCN | Solubilizes reactants without interfering with the reaction. fishersci.co.uk |

| Temperature | 0 °C to Room Temperature | Mild conditions are typically sufficient. Initial cooling can control the exothermic activation step. |

Phosphonium and uronium salt-based reagents are among the most effective coupling agents for amide bond formation, known for high yields and fast reaction rates, especially for challenging substrates. mychemblog.comwikipedia.org HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a prominent example of a uronium/aminium salt derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). mychemblog.comwikipedia.org

HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to form a highly reactive OAt-active ester. fishersci.co.ukwikipedia.org This active ester is then rapidly acylated by the amine to form the amide bond with high efficiency. wikipedia.org The high reactivity of HATU is attributed to the neighboring group participation of the pyridine (B92270) nitrogen, which stabilizes the transition state. wikipedia.org

| Parameter | Typical Condition | Purpose/Comment |

|---|---|---|

| Carboxylic Acid | 3,4-difluoro-2-methoxybenzoic acid (1.0 equiv) | The electrophile precursor. |

| Amine | Methylamine (1.0-1.5 equiv) | The nucleophile. |

| Coupling Reagent | HATU (1.0-1.2 equiv) | Activates the carboxylic acid via formation of a reactive OAt-ester. mychemblog.com |

| Base | DIPEA or TEA (2.0-3.0 equiv) | Neutralizes the acid formed and facilitates the activation step. fishersci.co.uk |

| Solvent | Polar aprotic solvents like DMF or NMP | Ensures solubility of the reactants and the HATU reagent. wikipedia.org |

| Temperature | 0 °C to Room Temperature | Reactions are typically rapid even at room temperature. fishersci.co.uk |

Acyl Halide Route Optimization

The conversion of a carboxylic acid to an acyl halide, followed by reaction with an amine, is a fundamental and widely employed method for amide bond formation. The optimization of this route for the synthesis of this compound from 3,4-difluoro-2-methoxybenzoic acid and methylamine is crucial for achieving high yields and purity.

Solvent Effects on Yield and Purity

The choice of solvent can significantly influence the outcome of the amidation reaction between an acyl chloride and an amine. The solvent's polarity and its ability to dissolve reactants and intermediates, as well as to mediate the reaction, are key factors. The Schotten-Baumann reaction, which often utilizes a two-phase system of an organic solvent and water, provides a classic example of solvent effects in acylation. lscollege.ac.iniitk.ac.intestbook.comwikipedia.org

In the synthesis of substituted benzamides, a range of aprotic solvents are commonly employed. A study on the synthesis of amides from acid chlorides in the bio-based solvent Cyrene™ demonstrated rapid and efficient amide formation. For instance, the reaction of 3-fluorobenzoyl chloride with aniline (B41778) reached completion in less than five minutes, highlighting the efficiency of certain modern solvents. hud.ac.uk

To illustrate the impact of solvent choice on the synthesis of a representative N-methylbenzamide, a hypothetical study on the reaction of a generic fluorinated benzoyl chloride with methylamine is presented in the table below.

Interactive Data Table: Effect of Solvent on the Yield and Purity of a Fluorinated N-Methylbenzamide

| Solvent | Dielectric Constant (20°C) | Yield (%) | Purity (%) |

| Dichloromethane (B109758) (DCM) | 8.93 | 92 | 98 |

| Tetrahydrofuran (THF) | 7.58 | 88 | 97 |

| Acetonitrile (B52724) (MeCN) | 37.5 | 85 | 95 |

| Toluene (B28343) | 2.38 | 75 | 90 |

| Diethyl Ether | 4.34 | 80 | 96 |

Note: Data are representative and based on general principles of organic synthesis.

As the table suggests, polar aprotic solvents like dichloromethane often provide a good balance of solubility for both the acyl chloride and the amine, leading to high yields and purity. While highly polar solvents like acetonitrile can also be effective, they may sometimes lead to side reactions, slightly lowering the purity. Nonpolar solvents such as toluene may result in lower yields due to poorer solubility of the reactants.

Base Selection for Efficient Condensation

The condensation of an acyl chloride with an amine generates hydrochloric acid (HCl) as a byproduct. This acid must be neutralized by a base to prevent the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction. acs.org The choice of base is therefore critical for driving the reaction to completion.

Commonly used bases include tertiary amines, such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA), or inorganic bases like sodium hydroxide (B78521) or potassium carbonate. iitk.ac.intestbook.com The selection of the base can impact the reaction rate, yield, and ease of purification. For instance, in the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, the amination of the corresponding acyl chloride is a key step where base selection is important. researchgate.net

The following table provides a comparative analysis of different bases in the amidation of a model fluorinated benzoyl chloride with methylamine.

Interactive Data Table: Influence of Base on the Amidation of a Fluorinated Benzoyl Chloride

| Base | pKa of Conjugate Acid | Yield (%) | Reaction Time (h) |

| Triethylamine (TEA) | 10.75 | 95 | 2 |

| N,N-Diisopropylethylamine (DIPEA) | 11.4 | 93 | 3 |

| Pyridine | 5.25 | 85 | 6 |

| Potassium Carbonate (K₂CO₃) | 10.33 (pKa of HCO₃⁻) | 90 | 4 |

| Sodium Hydroxide (NaOH) | 15.7 | 96 | 1.5 |

Note: Data are representative and based on general principles of organic synthesis.

Stronger, non-nucleophilic organic bases like triethylamine are often effective in scavenging the generated HCl, leading to high yields. Inorganic bases like sodium hydroxide can also be highly effective, particularly in biphasic Schotten-Baumann conditions. wikipedia.org The choice may also depend on the scale of the reaction and the desired workup procedure.

Multi-Step Synthetic Sequences Incorporating Aromatic Functionalization

Halogenation and Fluorination Methodologies

The introduction of fluorine atoms onto an aromatic ring is a key step in the synthesis of the target molecule. Direct fluorination of aromatic compounds can be challenging due to the high reactivity of elemental fluorine. Therefore, alternative methods are often employed. One common strategy involves the use of fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.

Another approach is to introduce other halogens, such as bromine or chlorine, which can then be subjected to a halogen exchange (Halex) reaction to introduce fluorine. The halogenation of benzoyl chloride and its fluorinated analogues has been studied to understand the influence of substituents on the reaction. researchgate.net For instance, the synthesis of 2,4-difluoro-3-hydroxybenzoic acid has been achieved through a multi-step sequence involving bromination. nih.gov

Regioselective Introduction of Methoxy (B1213986) Groups

The regioselective introduction of a methoxy group is another crucial transformation. This can be achieved through nucleophilic aromatic substitution (SNAr) on a suitably activated aromatic ring. For example, a nitro group can be used as a powerful activating group to direct the substitution of a fluorine atom by a methoxide. This strategy has been employed in the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid from 2,3,4,5-tetrafluorobenzoic acid. researchgate.net

Alternatively, a hydroxyl group can be introduced and subsequently methylated. The synthesis of 2,4,5-trifluoro-3-methoxybenzoyl chloride involves the hydroxylation of a tetrafluorinated precursor, followed by methylation with dimethyl sulfate. google.com

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. chimia.chscispace.comresearchgate.netnih.govnih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

For the synthesis of this compound and its analogues, LSF could be employed to introduce or modify the substituents on the aromatic ring or the amide nitrogen. For example, C-H activation/functionalization could potentially be used to introduce the methoxy group or one of the fluorine atoms directly onto a pre-formed benzamide (B126) core.

Selective N-methylation of amides is another important late-stage modification. While direct methylation of primary amides can sometimes lead to a mixture of N-methylated and O-methylated products, specific methods have been developed to achieve high selectivity for N-alkylation. scientificupdate.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance process safety and efficiency. The synthesis of this compound, which traditionally might involve hazardous reagents and solvents, is a prime candidate for the application of greener methodologies. These approaches aim to reduce waste, decrease energy consumption, and utilize less toxic substances.

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, or solid-state reactions, offer a significant improvement in this regard.

The synthesis of this compound typically involves the formation of an amide bond between 3,4-difluoro-2-methoxybenzoic acid and N-methylmethanamine. In a solvent-free approach, this transformation can be achieved by heating a mixture of the carboxylic acid and the amine, often in the presence of a catalyst. researchgate.net This method not only eliminates the need for a solvent but can also lead to shorter reaction times and simpler workup procedures. researchgate.net

Microwave-assisted organic synthesis (MAOS) is a powerful technique that can be effectively combined with solvent-free conditions. rasayanjournal.co.inresearchgate.netarkat-usa.org Microwave irradiation can accelerate the rate of reaction by efficiently heating the reactants directly. rasayanjournal.co.inarkat-usa.org For the synthesis of benzamides, microwave-assisted, solvent-free reactions have been shown to be highly effective, often resulting in higher yields in a fraction of the time compared to conventional heating methods. researchgate.net While specific studies on this compound are not prevalent, the successful application of this technique to a wide range of benzamide syntheses suggests its high potential for this target molecule. researchgate.net

Another innovative solvent-free approach involves the use of methoxysilanes as coupling agents for amide bond formation. nih.govrsc.orgrsc.org This method allows for the reaction of carboxylic acids and amines to proceed in good to excellent yields without the need for a solvent and under ambient conditions (i.e., without the exclusion of air and moisture). nih.govrsc.orgrsc.org The polysiloxane byproduct is generally easy to remove, simplifying the purification process. rsc.org

| Method | Description | Potential Advantages for this compound Synthesis |

| Direct Thermal Amidation | Heating a mixture of 3,4-difluoro-2-methoxybenzoic acid and N-methylmethanamine without a solvent. | Elimination of solvent waste, simplified workup. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction between the carboxylic acid and amine under solvent-free conditions. | Drastically reduced reaction times, increased yields, energy efficiency. rasayanjournal.co.inresearchgate.netarkat-usa.org |

| Methoxysilane Coupling | Employing methoxysilanes as coupling agents to facilitate amide bond formation in the absence of a solvent. | Mild reaction conditions, high yields, easy removal of byproducts. nih.govrsc.orgrsc.org |

The development of efficient and recyclable catalysts is a key area of research in green chemistry. For the synthesis of this compound, catalysts can play a crucial role in enabling more sustainable reaction pathways.

Homogeneous and Heterogeneous Catalysis:

While traditional amide synthesis often relies on stoichiometric coupling reagents that generate significant waste, catalytic methods offer a more atom-economical alternative. Recent advances have focused on the use of various metal and organometallic catalysts for amidation reactions. researchgate.net For instance, catalysts based on boron, copper, and ruthenium have shown promise in promoting the direct amidation of carboxylic acids, thereby avoiding the need for pre-activation steps. researchgate.netresearchgate.net

Heterogeneous catalysts are particularly attractive from a sustainability perspective due to their ease of separation from the reaction mixture and potential for reuse. nih.gov For the synthesis of benzamides, the use of solid-supported catalysts could streamline the manufacturing process and reduce waste. While specific applications to this compound have not been detailed, the general success of these catalysts in amide bond formation suggests their applicability. nih.gov

Biocatalysis:

Enzymes are highly efficient and selective catalysts that operate under mild conditions, typically in aqueous environments. The use of lipases, such as Candida antarctica lipase (B570770) B (CALB), for amidation reactions is a well-established green methodology. nih.gov These enzymes can catalyze the direct condensation of carboxylic acids and amines to form amides with high yields and purity, often without the need for protecting groups. nih.gov The application of biocatalysis to the synthesis of this compound could offer a highly sustainable and environmentally friendly route. nih.gov

| Catalyst Type | Example | Potential Advantages for Sustainable Production |

| Homogeneous Catalysts | Boron-based reagents, Ruthenium pincer complexes researchgate.netresearchgate.net | High activity and selectivity, avoidance of stoichiometric activators. researchgate.netresearchgate.net |

| Heterogeneous Catalysts | Metal oxides, supported metal nanoparticles nih.gov | Ease of separation and recyclability, continuous flow processing potential. nih.gov |

| Biocatalysts | Candida antarctica lipase B (CALB) nih.gov | Mild reaction conditions, high selectivity, biodegradable, use of aqueous media. nih.gov |

The exploration and optimization of these green chemistry approaches hold the key to developing more sustainable and economically viable synthetic routes for this compound and its analogues. Further research in this area is crucial for aligning the production of these important chemical entities with the principles of environmental stewardship.

Chemical Reactivity and Transformations of 3,4 Difluoro 2 Methoxy N Methylbenzamide

Reactions at the Amide Nitrogen

The amide group, specifically an N-methoxy-N-methylamide (Weinreb amide), is a key feature of the molecule, offering pathways for modification or cleavage.

N-Alkylation and N-Acylation Reactions

N-alkylation or N-acylation of a pre-existing N-methylamide is generally challenging. The nitrogen atom's lone pair of electrons is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than the nitrogen in an amine. Consequently, reactions to add a second alkyl or acyl group to this nitrogen typically require strong bases to deprotonate the amide first, followed by reaction with an alkylating or acylating agent. No specific N-alkylation or N-acylation reactions for 3,4-difluoro-2-methoxy-N-methylbenzamide have been reported in scientific literature.

Amide Cleavage and Hydrolysis Investigations

The cleavage of the amide bond in this compound can be achieved through hydrolysis under either acidic or basic conditions, typically requiring heat. chemguide.co.ukdalalinstitute.com This reaction breaks the amide linkage to yield a carboxylic acid and an amine derivative. As a Weinreb amide, it is known to be relatively stable, but can be hydrolyzed to the corresponding carboxylic acid under forceful conditions. organic-chemistry.org

Acid-Catalyzed Hydrolysis: When heated with an aqueous acid (e.g., HCl, H₂SO₄), the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate and proton transfers lead to the formation of 3,4-difluoro-2-methoxybenzoic acid and N-methoxymethylammonium salt. chemistrysteps.comyoutube.com

Base-Catalyzed Hydrolysis (Saponification): Under strong basic conditions (e.g., heating with NaOH), the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This process is generally difficult for amides because the resulting amine-based anion is a poor leaving group. dalalinstitute.comchemistrysteps.com However, with sufficient heat, the reaction proceeds to form the salt of the carboxylic acid (sodium 3,4-difluoro-2-methoxybenzoate) and N-methoxy-N-methylamine.

Table 1: Expected Products of Amide Hydrolysis

| Condition | Reagents | Expected Products |

| Acidic Hydrolysis | H₃O⁺, Heat | 3,4-Difluoro-2-methoxybenzoic acid and N-methoxymethylammonium salt |

| Basic Hydrolysis | NaOH, Heat | Sodium 3,4-difluoro-2-methoxybenzoate and N-methoxy-N-methylamine |

Reactivity of the Aromatic Ring

The aromatic ring of this compound is polysubstituted, and its reactivity towards electrophiles is governed by the cumulative electronic and steric effects of the amide, methoxy (B1213986), and fluoro groups.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The position of this substitution (regioselectivity) is determined by the directing effects of the substituents already present on the ring. pharmaguideline.commsu.edu In this molecule, the available positions for substitution are C5 and C6.

The regiochemical outcome of an EAS reaction on this molecule is dictated by the interplay of four distinct directing groups.

1-Amide Group (-C(=O)N(OCH₃)CH₃): This group is electron-withdrawing through resonance and induction, making it a deactivating group. It directs incoming electrophiles to the meta positions (C3 and C5).

2-Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density into the ring via resonance (+R effect). It is a powerful ortho, para-director, directing incoming electrophiles to the C3 and C5 positions. fiveable.me

3-Fluoro Group (-F): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I effect). However, they possess lone pairs of electrons that can be donated via resonance (+R effect), making them ortho, para-directors. This group directs incoming electrophiles to the C2, C4, and C6 positions. vanderbilt.edu

4-Fluoro Group (-F): Similar to the 3-fluoro group, this is a deactivating ortho, para-director. It directs incoming electrophiles to the C3 and C5 positions.

The directing effects of these substituents are largely cooperative, strongly favoring substitution at the C5 position. The powerful activating and directing effect of the methoxy group, reinforced by the directing effects of the amide and the C4-fluoro group, makes C5 the most electron-rich and sterically accessible site.

Table 2: Summary of Substituent Directing Effects

| Substituent Position | Group | Electronic Effect | Directing Effect | Favored Positions |

| C1 | -C(=O)N(OCH₃)CH₃ | Deactivating | meta | C3 (blocked), C5 |

| C2 | -OCH₃ | Activating | ortho, para | C3 (blocked), C5 |

| C3 | -F | Deactivating | ortho, para | C2 (blocked), C4 (blocked), C6 |

| C4 | -F | Deactivating | ortho, para | C3 (blocked), C5 |

Steric Factors: Steric hindrance plays a secondary but important role. The C6 position is ortho to the relatively bulky N-methylbenzamide group at C1. This steric crowding would disfavor the approach of an electrophile and the formation of the corresponding transition state. The C5 position, by contrast, is sterically unencumbered, making it more accessible to incoming electrophiles. Therefore, both electronic and steric factors align to strongly predict that electrophilic aromatic substitution on this compound will occur selectively at the C5 position.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The benzene (B151609) ring of this compound is substituted with two fluorine atoms, which are strong electron-withdrawing groups. This electronic feature makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a potent nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, one of the fluoride (B91410) ions.

The regioselectivity of the nucleophilic attack is directed by the combined electronic effects of the substituents. The methoxy group (-OCH₃) at the 2-position is an ortho, para-director for electrophilic aromatic substitution but its effect in SNAr is more complex. The N-methylbenzamide group also influences the electron distribution. The fluorine atoms themselves are the most likely leaving groups due to their ability to stabilize the negative charge in the Meisenheimer complex intermediate.

The reactivity of the two fluorine atoms is not identical. The fluorine at the C-4 position is para to the electron-donating methoxy group and meta to the amide, while the fluorine at the C-3 position is meta to both. Nucleophilic attack is generally favored at positions that are ortho or para to strong electron-withdrawing groups. Given the substitution pattern, a nucleophile would preferentially attack the carbon bearing a fluorine atom. The precise location of the substitution (C-3 vs. C-4) would depend on the specific nucleophile and reaction conditions, with the formation of the most stable anionic intermediate (Meisenheimer complex) dictating the outcome.

Potential SNAr Reactions:

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-fluoro-4-hydroxy-2-methoxy-N-methylbenzamide or 4-fluoro-3-hydroxy-2-methoxy-N-methylbenzamide |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-fluoro-2,4-dimethoxy-N-methylbenzamide or 4-fluoro-2,3-dimethoxy-N-methylbenzamide |

| Amine | Ammonia (NH₃) | 4-amino-3-fluoro-2-methoxy-N-methylbenzamide or 3-amino-4-fluoro-2-methoxy-N-methylbenzamide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-fluoro-2-methoxy-N-methyl-4-(phenylthio)benzamide or 4-fluoro-2-methoxy-N-methyl-3-(phenylthio)benzamide |

Metal-Catalyzed Cross-Coupling Reactions at Aryl Halide Positions

The carbon-fluorine bond is generally strong and less reactive in standard palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig) compared to carbon-bromine or carbon-iodine bonds. However, advancements in catalyst design, particularly using nickel or palladium with specialized ligands, have enabled the use of aryl fluorides in cross-coupling reactions.

It is plausible that this compound could undergo selective cross-coupling at one of the C-F bonds under specific catalytic conditions. The challenge would be achieving monosubstitution and controlling the regioselectivity between the C-3 and C-4 positions. The choice of catalyst, ligand, and reaction conditions would be critical. For example, a Suzuki coupling with an arylboronic acid could potentially introduce a new aryl group at either the 3- or 4-position, leading to the formation of a biaryl structure.

Transformations of the Methoxy Group

Demethylation Reactions & 3.3.2. Ether Cleavage Methodologies

The methoxy group (-OCH₃) on the aromatic ring is an ether linkage and can be cleaved to reveal a hydroxyl group (-OH). This transformation, known as O-demethylation or ether cleavage, typically requires harsh conditions due to the stability of the ether bond.

Common reagents used for the cleavage of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), and strong Lewis acids such as boron tribromide (BBr₃).

With Boron Tribromide (BBr₃): This is one of the most effective reagents for cleaving aryl methyl ethers. The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Subsequent hydrolysis yields the corresponding phenol. For this compound, this would result in the formation of 3,4-difluoro-2-hydroxy-N-methylbenzamide.

With Hydrobromic Acid (HBr): Heating the compound with concentrated HBr is another classic method. The reaction involves protonation of the ether oxygen, followed by an SN2 attack by the bromide ion on the methyl group, producing methyl bromide and the phenolic product.

Table of Ether Cleavage Methods:

| Reagent | Typical Conditions | Product |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature to room temp. | 3,4-difluoro-2-hydroxy-N-methylbenzamide |

| Hydrobromic Acid (HBr) | Aqueous solution, high temperature (reflux) | 3,4-difluoro-2-hydroxy-N-methylbenzamide |

| Hydroiodic Acid (HI) | Aqueous solution, high temperature (reflux) | 3,4-difluoro-2-hydroxy-N-methylbenzamide |

Derivative Synthesis from this compound as a Precursor

Formation of Complex Molecular Architectures

As a functionalized building block, this compound holds potential for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The reactive sites—the two fluorine atoms and the methoxy group—allow for sequential modifications to build intricate molecular scaffolds.

For instance, a synthetic strategy could involve a regioselective SNAr reaction at one of the fluorine positions, followed by a metal-catalyzed cross-coupling at the other fluorine. Subsequently, cleavage of the methoxy group could expose a hydroxyl group, providing another point for functionalization or for influencing the molecule's properties through hydrogen bonding.

An example of a potential synthetic pathway could be the construction of heterocyclic systems. If the C-4 fluorine is replaced by an amine via SNAr, and the methoxy group is subsequently cleaved, the resulting 4-amino-3-fluoro-2-hydroxy-N-methylbenzamide could potentially undergo intramolecular cyclization reactions to form benzoxazole (B165842) or other related heterocyclic structures, which are common motifs in pharmacologically active compounds. The remaining fluorine atom at the C-3 position would then be available for further diversification.

Introduction of Diverse Pharmacophores

The strategic functionalization of the this compound core is crucial for the development of new chemical entities with desired biological activities. The introduction of pharmacophoric groups—structural features responsible for a molecule's biological activity—can be accomplished through reactions that take advantage of the inherent reactivity of the difluorinated aromatic system. Key transformations include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

The electron-withdrawing nature of the two fluorine atoms and the benzamide (B126) group activates the aromatic ring towards nucleophilic attack. This allows for the displacement of one of the fluorine atoms by a variety of nucleophiles, a common strategy for introducing new pharmacophores. The regioselectivity of this substitution is influenced by the electronic effects of the substituents on the ring. Typically, the fluorine atom at the 4-position is more susceptible to substitution due to the activating effect of the para-amide group.

A range of nucleophiles, including those containing nitrogen, oxygen, and sulfur, can be employed in SNAr reactions to introduce heterocyclic and other functional moieties. For instance, the reaction with amines, thiols, or alcohols can lead to the incorporation of pharmacophores known to interact with biological targets.

Table 1: Examples of Pharmacophore Introduction via Nucleophilic Aromatic Substitution

| Reactant (Starting Material) | Nucleophile/Reagents | Product | Introduced Pharmacophore |

| This compound | Morpholine, K₂CO₃, DMSO | 3-(Morpholin-4-yl)-4-fluoro-2-methoxy-N-methylbenzamide | Morpholine |

| This compound | 4-Mercaptophenol, K₂CO₃, DMF | 3-(4-Hydroxyphenylthio)-4-fluoro-2-methoxy-N-methylbenzamide | Thiophenol |

| This compound | Imidazole, NaH, THF | 3-(1H-Imidazol-1-yl)-4-fluoro-2-methoxy-N-methylbenzamide | Imidazole |

Note: The reactions presented in this table are illustrative examples of potential transformations based on the known reactivity of similar difluoroaromatic compounds and may not represent experimentally verified outcomes for this compound specifically.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, enabling the introduction of a wide array of pharmacophoric groups onto the benzamide scaffold. Reactions such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be utilized to append aryl, heteroaryl, amino, and alkynyl groups, respectively. These reactions typically require the conversion of one of the C-F bonds to a more reactive C-Br or C-I bond, or the use of specific catalytic systems capable of activating C-F bonds.

The versatility of these coupling reactions allows for the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of structure-activity relationships in drug discovery programs.

Table 2: Examples of Pharmacophore Introduction via Palladium-Catalyzed Cross-Coupling

| Reactant (Starting Material) | Coupling Partner/Catalyst/Conditions | Product | Introduced Pharmacophore |

| 3-Bromo-4-fluoro-2-methoxy-N-methylbenzamide | Pyridine-3-boronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O | 3-(Pyridin-3-yl)-4-fluoro-2-methoxy-N-methylbenzamide | Pyridine (B92270) |

| 3-Bromo-4-fluoro-2-methoxy-N-methylbenzamide | Aniline (B41778), Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene | 3-(Phenylamino)-4-fluoro-2-methoxy-N-methylbenzamide | Aniline |

| 3-Iodo-4-fluoro-2-methoxy-N-methylbenzamide | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Phenylethynyl)-4-fluoro-2-methoxy-N-methylbenzamide | Phenylacetylene |

Note: The starting materials in this table are hypothetical derivatives of this compound, and the reactions are representative examples of cross-coupling strategies.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Difluoro 2 Methoxy N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 3,4-difluoro-2-methoxy-N-methylbenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

¹H and ¹³C NMR Chemical Shift Assignments for Structural Confirmation

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the N-methyl protons. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methoxy and N-methyl groups would be expected to appear as singlets, though restricted rotation around the amide bond could potentially lead to broadening or splitting of the N-methyl signal.

The ¹³C NMR spectrum would provide information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group. The carbonyl carbon of the amide would appear at a characteristic downfield shift.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values would be necessary for definitive assignment.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | Expected in the range of 6.8-7.5 | Expected in the range of 110-160 |

| OCH₃ | Expected around 3.9 | Expected around 60 |

| NCH₃ | Expected around 2.9 | Expected around 26 |

| C=O | - | Expected around 165 |

Multi-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal proton-proton coupling networks, helping to assign adjacent protons in the aromatic ring.

HSQC: This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached proton(s).

HMBC: This experiment would show correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the molecular structure, including the relative positions of the substituents on the aromatic ring.

Fluorine-19 NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of fluorine atoms. nih.gov For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, one for each fluorine atom. The chemical shifts of these signals would be indicative of their position on the aromatic ring. Furthermore, fluorine-fluorine and proton-fluorine coupling constants would provide valuable information about the through-bond proximity of these nuclei. The magnitude of these coupling constants can help in assigning the specific positions of the fluorine atoms. huji.ac.il

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles.

Molecular Geometry and Conformation Analysis

An X-ray crystal structure of this compound would reveal the planarity of the benzamide (B126) system and the orientation of the methoxy and N-methyl groups relative to the aromatic ring. The dihedral angle between the plane of the aromatic ring and the amide group would be a key conformational parameter.

A hypothetical data table of selected bond lengths and angles is provided below.

| Parameter | Value |

| C-F Bond Lengths | Expected around 1.35 Å |

| C-O (methoxy) Bond Length | Expected around 1.36 Å |

| C=O Bond Length | Expected around 1.24 Å |

| C-N Bond Length | Expected around 1.33 Å |

| Aromatic C-C-C Angle | Expected around 120° |

Hydrogen Bonding Networks in the Solid State

In the solid state, the crystal packing of this compound is significantly influenced by the formation of intermolecular hydrogen bonds. The secondary amide functional group (-CONH-) is a classic motif for robust hydrogen bonding. The amide nitrogen atom acts as a hydrogen bond donor (N-H), while the carbonyl oxygen serves as an excellent hydrogen bond acceptor (C=O).

It is anticipated that the primary intermolecular interaction would be the N-H···O=C hydrogen bond. This interaction typically leads to the formation of well-defined supramolecular structures. Molecules of this compound are likely to arrange themselves into chains or dimeric structures through these amide-amide hydrogen bonds, a common feature in the crystal structures of secondary amides. acs.orglibretexts.org The presence of these strong interactions contributes to the compound's solid-state stability and influences its physical properties, such as melting point. The strength and geometry of these bonds can be affected by steric hindrance from adjacent substituents, though detailed crystallographic data would be required for a precise description. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the precise molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is crucial for unequivocally determining its elemental composition. measurlabs.comnih.gov For this compound, HRMS would be used to confirm its molecular formula, C₉H₉F₂NO₂. The theoretically calculated monoisotopic mass is distinct and can be measured with high precision (typically within 5 ppm), allowing it to be distinguished from other isobaric compounds that have the same nominal mass but a different elemental formula. researchgate.netresearchgate.net

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| C₉H₉F₂NO₂ | 201.05981 |

Tandem mass spectrometry (MS/MS) is employed to gain deeper structural information by fragmenting a selected precursor ion—in this case, the protonated molecule [M+H]⁺ (m/z 202.0676)—and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org The fragmentation pattern provides a fingerprint that helps to confirm the connectivity of atoms within the molecule. For this compound, fragmentation is expected to occur at the labile bonds, primarily around the amide linkage and the methoxy group.

A plausible fragmentation pathway for the [M+H]⁺ ion would involve characteristic losses and cleavages:

Alpha-cleavage: The bond between the carbonyl carbon and the aromatic ring can cleave, leading to the formation of a difluoro-methoxybenzoyl cation.

Amide Bond Cleavage: Fragmentation can occur on either side of the amide C-N bond, resulting in ions corresponding to the acylium ion or the N-methyl-N-methoxyamine portion.

Loss of Neutral Molecules: Common neutral losses from the precursor or fragment ions include the loss of methoxy radicals (•OCH₃), formaldehyde (B43269) (CH₂O), or carbon monoxide (CO).

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |

|---|---|---|---|

| 202.07 | 171.05 | •OCH₃ | [C₈H₆F₂NO]⁺ |

| 202.07 | 157.02 | HN(CH₃)OCH₃ | [C₇H₃F₂O]⁺ (Difluorobenzoyl cation) |

| 157.02 | 129.02 | CO | [C₆H₃F₂]⁺ |

| 202.07 | 60.04 | C₇H₃F₂CO | [HN(CH₃)OCH₃]⁺ |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule and probing its structure. nih.gov IR and Raman are complementary: IR absorption requires a change in the dipole moment during a vibration, whereas Raman scattering requires a change in polarizability.

The IR and Raman spectra of this compound are expected to exhibit a series of characteristic bands corresponding to the vibrations of its constituent functional groups. The assignment of these bands provides strong evidence for the molecular structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Amide (N-H) | N-H Stretch | 3350 - 3250 | Strong | Medium |

| Aromatic (C-H) | C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic (C-H) | C-H Stretch (CH₃) | 3000 - 2850 | Medium | Strong |

| Amide I (C=O) | C=O Stretch | 1680 - 1640 | Very Strong | Medium |

| Aromatic (C=C) | C=C Ring Stretch | 1610 - 1580, 1520 - 1470 | Medium-Strong | Strong |

| Amide II | N-H Bend + C-N Stretch | 1570 - 1515 | Strong | Weak |

| Aliphatic (C-H) | C-H Bend (CH₃) | 1465 - 1440 | Medium | Medium |

| Amide III | C-N Stretch + N-H Bend | 1300 - 1200 | Medium | Weak |

| Aryl-O Stretch | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong | Medium |

| Aryl-F Stretch | C-F Stretch | 1250 - 1100 | Very Strong | Weak |

| Aromatic (C-H) | C-H Out-of-plane Bend | 900 - 800 | Strong | Weak |

The molecule this compound possesses conformational flexibility primarily due to rotation around two key single bonds: the bond connecting the aromatic ring to the carbonyl group (Ar-C=O) and the bond connecting the ring to the methoxy group (Ar-O-CH₃). The relative orientation of the amide and methoxy groups with respect to the plane of the benzene (B151609) ring defines the stable conformers of the molecule.

Vibrational spectroscopy, particularly Raman spectroscopy, is highly sensitive to such conformational changes. mdpi.com The frequencies and intensities of certain vibrational modes are coupled to the molecular geometry and can therefore serve as conformational probes. mdpi.com For instance:

The Amide I (C=O stretch) and Amide II bands can shift in frequency depending on the dihedral angle between the carbonyl group and the aromatic ring, which affects electronic conjugation.

The Ar-O stretching and CH₃ rocking modes of the methoxy group are sensitive to its orientation relative to the ring and adjacent fluorine atom.

Low-frequency modes (below 400 cm⁻¹), often studied with Raman and Terahertz spectroscopy, correspond to whole-molecule torsional and bending vibrations and are direct reporters of the conformational state. nih.gov

By comparing experimentally obtained IR and Raman spectra with theoretical spectra calculated for different potential energy minima (conformers) using methods like Density Functional Theory (DFT), it is possible to determine the most stable conformation of the molecule in the solid state or in solution.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions

The electronic spectrum of an aromatic molecule like this compound is primarily governed by π → π* transitions within the benzene ring. The absorption of ultraviolet or visible light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The specific wavelengths of absorption (λmax) and emission are highly sensitive to the nature of the substituents attached to the aromatic core.

Fluorescence, the emission of light from a singlet excited state, is also a key feature of many aromatic compounds. The efficiency and wavelength of this emission provide insights into the structure and dynamics of the excited state. For substituted benzamides, the interplay between the electron-donating and electron-withdrawing groups can significantly modulate these photophysical properties.

Impact of Substituents on Electronic Absorption and Emission Profiles

The benzene ring in this compound is decorated with three key substituents: two fluorine atoms at positions 3 and 4, a methoxy group at position 2, and an N-methylbenzamide group at position 1. Each of these groups exerts electronic effects that collectively determine the molecule's absorption and emission characteristics.

Fluorine Substituents: Fluorine is a highly electronegative atom and thus acts as an inductive electron-withdrawing group (-I effect). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). In many fluorinated aromatic compounds, the inductive effect tends to dominate, leading to a stabilization of the ground state and a hypsochromic (blue) shift in the absorption and emission spectra.

Methoxy Group: The methoxy group (-OCH3) is a strong electron-donating group through resonance (+R effect) due to the lone pairs on the oxygen atom, and a weaker electron-withdrawing group through induction (-I effect). The resonance effect typically outweighs the inductive effect, leading to a destabilization of the ground state and a bathochromic (red) shift in the spectra.

The combined influence of these substituents on the electronic profile of this compound is a balance of these competing effects. The strong electron-donating methoxy group at the ortho position to the amide and the electron-withdrawing fluorine atoms at the meta and para positions create a complex electronic environment. It is anticipated that the electronic transitions would be significantly different from those of unsubstituted benzamide. Generally, the presence of both electron-donating and electron-withdrawing groups on a benzene ring can lead to intramolecular charge transfer (ICT) character in the excited state, which often results in a red-shifted emission and a larger Stokes shift (the difference between the absorption and emission maxima).

To illustrate the effect of substituents on the photophysical properties of aromatic compounds, the following table presents data for a series of substituted sulfonamide derivatives. While not the exact compound of interest, it demonstrates the general principles of how different functional groups can alter absorption and emission wavelengths. dergipark.org.tr

| Compound | Substituent on Phenyl Ring | Absorption λmax (nm) | Emission λmax (nm) |

| S1 | -H | 338 | 440 |

| S2 | -CH3 | 336 | 438 |

| S3 | -F | 335 | 435 |

| S4 | -Cl | 339 | 442 |

| S5 | -Br | 340 | 445 |

| S6 | -I | 345 | 450 |

| S7 | -NO2 | 342 | 495 |

This table is for illustrative purposes with data from related sulfonamide compounds to show substituent effects and does not represent data for this compound. dergipark.org.tr

Quantum Yield and Photophysical Properties

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for characterizing the photophysical behavior of a molecule. The quantum yield is influenced by the relative rates of radiative decay (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state.

For this compound, the quantum yield would be dependent on several structural factors. The rigidity of the molecule plays a significant role; more rigid structures often exhibit higher quantum yields as non-radiative decay through vibrational relaxation is suppressed. The nature and position of the substituents are also crucial. The presence of heavy atoms like bromine or iodine, as seen in the illustrative table above, can enhance intersystem crossing and thus decrease the fluorescence quantum yield.

The interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atoms can influence the nature of the excited state. If the excited state has significant intramolecular charge transfer (ICT) character, it can be more sensitive to the polarity of the solvent, which in turn can affect the quantum yield. In some cases, ICT states can be stabilized in polar solvents, leading to changes in both the emission wavelength and the quantum yield.

The following table, based on data for a series of benzothiazole-difluoroborates, illustrates how systematic substitution with electron-donating (-OMe) and electron-withdrawing (-CF3) groups can dramatically alter fluorescence quantum yields (Φf). nih.gov

| R | R' | Fluorescence Quantum Yield (Φf) |

| -OMe | -OMe | 0.530 |

| -OMe | -H | 0.606 |

| -OMe | -CF3 | 0.651 |

| -H | -OMe | 0.545 |

| -H | -H | 0.514 |

| -H | -CF3 | 0.540 |

| -CF3 | -OMe | 0.551 |

| -CF3 | -H | 0.495 |

This table is for illustrative purposes with data from related benzothiazole-difluoroborate compounds to show substituent effects on quantum yield and does not represent data for this compound. nih.gov

Computational and Quantum Chemical Investigations of 3,4 Difluoro 2 Methoxy N Methylbenzamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate a wide range of properties for 3,4-difluoro-2-methoxy-N-methylbenzamide.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stable structure is found.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from rotation around its single bonds. Key rotations in this compound include the bond between the aromatic ring and the carbonyl group, as well as the C-N and O-CH₃ bonds. The presence of fluorine atoms and a methoxy (B1213986) group at the ortho position to the amide functionality can introduce steric hindrance and electrostatic interactions that significantly influence the preferred conformation. For instance, in related fluorinated benzamides, fluorine atoms can induce non-planarity between the amide group and the aromatic ring. nih.gov In 4-methoxy-N-methylbenzamide, a dihedral angle of 10.6 (1)° has been observed between the amide group and the benzene (B151609) ring. nih.govresearchgate.net Computational studies can map the potential energy surface as a function of these dihedral angles to identify the lowest energy conformers and the energy barriers between them.

Table 1: Predicted Key Dihedral Angles in the Optimized Geometry of this compound

| Dihedral Angle | Predicted Value (degrees) | Description |

| C(3)-C(2)-C(=O)-N | ~30° - 50° | Defines the twist of the amide group relative to the benzene ring. |

| C(2)-C(=O)-N-C(H₃) | ~180° (trans) | Describes the orientation of the N-methyl group relative to the carbonyl group. |

| C(1)-C(2)-O-C(H₃) | ~0° or ~180° | Represents the orientation of the methoxy group's methyl moiety. |

Note: The values in this table are illustrative predictions based on computational studies of similar molecules and are subject to the level of theory and basis set used in the calculation.

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. DFT provides valuable insights into these aspects through the analysis of frontier molecular orbitals and the molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring, while the LUMO may be distributed over the amide group and the aromatic ring.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -6.5 to -7.5 | Related to the ionization potential; indicates electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 | Related to the electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 to 6.5 | Correlates with chemical reactivity and stability. nih.gov |

Note: These values are typical predictions from DFT calculations and can vary with the computational method.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for predicting sites for electrophilic and nucleophilic attack. In an MEP map, negative regions (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. researchgate.net Positive regions (colored blue) indicate areas of low electron density or positive charge, which are prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the fluorine atoms, making them sites for electrophilic interaction. The hydrogen atoms, particularly the N-H proton if it were present (in the case of a primary or secondary amide), and the regions around the aromatic protons would show positive potential.

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations not only help in the interpretation of experimental spectra but also confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds.

For this compound, characteristic vibrational frequencies can be predicted for its functional groups. These theoretical predictions can be compared with experimental data to confirm the molecular structure.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C=O (Amide) | Stretching | 1650 - 1680 | Strong in IR |

| C-F (Aromatic) | Stretching | 1100 - 1270 | Strong in IR |

| C-O (Methoxy) | Asymmetric Stretching | 1230 - 1275 | Strong in IR |

| C-N (Amide) | Stretching | 1350 - 1450 | Medium in IR |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C-H (Methyl) | Stretching | 2850 - 2960 | Medium |

Note: These are predicted wavenumbers. Experimental values may differ due to solvent effects, intermolecular interactions, and anharmonicity. Theoretical frequencies are often scaled to better match experimental data.

DFT can also be used to predict the reactivity of different sites within a molecule. Fukui functions are a tool derived from conceptual DFT that help identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function essentially measures the change in electron density at a particular point in the molecule when an electron is added or removed.

f+(r) : Indicates the propensity of a site for nucleophilic attack (attack by an electron-rich species).

f-(r) : Indicates the propensity of a site for electrophilic attack (attack by an electron-deficient species).

f0(r) : Indicates the propensity of a site for radical attack.

For this compound, the carbonyl carbon is expected to have a high f+ value, making it a primary site for nucleophilic attack. The oxygen and fluorine atoms, along with certain positions on the aromatic ring, would likely have high f- values, indicating their susceptibility to electrophilic attack.

By mapping these reactivity indices, potential reaction pathways can be hypothesized. For example, the hydrolysis of the amide bond would likely be initiated by a nucleophilic attack on the carbonyl carbon. Computational methods can then be used to model the transition states and energy barriers associated with these proposed pathways to determine their feasibility.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its behavior over time, providing insights into its dynamic properties and conformational flexibility, particularly in a biological or solution-phase environment.

MD simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. To study this compound in solution, the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water). The simulation then tracks the trajectory of every atom, revealing how the molecule flexes, rotates, and interacts with the surrounding solvent.

This approach allows for a thorough exploration of the molecule's conformational landscape in a more realistic environment than the gas-phase calculations of DFT. The simulation can reveal which conformers are most prevalent in solution and the timescales of transitions between them. This is crucial because the biologically active conformation of a molecule may not be its lowest energy conformation in a vacuum. The results of an MD simulation are often visualized as a trajectory or analyzed to determine properties such as radial distribution functions (describing the organization of solvent around the solute) and time correlation functions.

Solvent Effects on Molecular Conformation

The conformation of this compound is significantly influenced by the surrounding solvent environment. The polarity of the solvent can affect the intramolecular interactions, particularly the orientation of the methoxy and N-methylbenzamide groups. In nonpolar solvents, the molecule is more likely to adopt a conformation stabilized by intramolecular hydrogen bonding, if sterically feasible. Conversely, in polar protic solvents, intermolecular hydrogen bonds between the solvent and the amide group can disrupt intramolecular interactions, leading to a more extended conformation.

Computational studies employing implicit solvent models, such as the Polarizable Continuum Model (PCM), can be utilized to predict the conformational changes in different solvent environments. These models simulate the bulk electrostatic effects of the solvent on the solute molecule. By calculating the potential energy surface of key dihedral angles in various solvents, the most stable conformations can be identified. For instance, the dihedral angle between the phenyl ring and the amide plane is a critical parameter that can be significantly affected by the solvent.

Table 1: Predicted Dihedral Angles of this compound in Various Solvents

| Solvent | Dielectric Constant | Predicted Phenyl-Amide Dihedral Angle (°) |

| Chloroform | 4.8 | 25.3 |

| Dichloromethane (B109758) | 9.1 | 30.1 |

| Methanol | 32.7 | 35.8 |

| Water | 80.1 | 42.5 |

Note: The data in this table is illustrative and based on typical results for similar benzamide (B126) derivatives.

Quantitative Structure-Property Relationship (QSPR) Modeling

Prediction of Physicochemical Descriptors

Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the physicochemical properties of molecules based on their chemical structure. For this compound, various molecular descriptors can be calculated using quantum chemical methods. These descriptors quantify different aspects of the molecular structure, such as its electronic properties, size, and shape.

Commonly calculated descriptors include the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity, molar refractivity (MR), and polar surface area (PSA). These properties are crucial for understanding the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME).

Table 2: Predicted Physicochemical Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| LogP | 2.15 | Lipophilicity and membrane permeability |

| Molar Refractivity | 45.3 cm³/mol | Molecular volume and polarizability |

| Polar Surface Area | 49.8 Ų | Hydrogen bonding potential and cell permeability |

Note: The data in this table is illustrative and based on QSPR predictions for structurally related molecules.

Correlation of Computational Parameters with Experimental Observations

A key aspect of QSPR modeling is to establish a statistically significant correlation between computationally derived parameters and experimentally observed properties. For a series of related benzamide derivatives, computational descriptors can be used to build a mathematical model that predicts a specific biological activity or physicochemical property.

For instance, the calculated dipole moment and frontier molecular orbital energies (HOMO and LUMO) of this compound can be correlated with its observed solubility or membrane permeability. A strong correlation would validate the computational model and allow for the prediction of properties for novel, unsynthesized analogs. These models are often developed using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS).

Polypharmacological Profiling and Ligand-Target Interaction Prediction

Molecular Docking Studies with Relevant Protein Targets

Polypharmacology refers to the ability of a single compound to interact with multiple biological targets. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can be performed against a panel of protein targets to explore its potential polypharmacological profile.

Given the structural motifs present in the molecule, potential targets could include dopamine (B1211576) receptors, serotonin (B10506) receptors, and various enzymes. The docking simulations would place the molecule into the binding site of each protein and calculate a scoring function to estimate the binding affinity. These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the amide group of the molecule could act as a hydrogen bond donor and acceptor, while the difluorophenyl ring could engage in hydrophobic and halogen bonding interactions.

Binding Affinity Estimation and Interaction Analysis

Following molecular docking, the binding affinity of this compound to various protein targets can be estimated more accurately using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This method calculates the free energy of binding by considering both the enthalpic and entropic contributions.

The results of these calculations provide a quantitative measure of the binding strength, which can be used to rank the potential targets. A detailed interaction analysis would then be performed to identify the specific amino acid residues involved in the binding. This information is crucial for understanding the molecular basis of the compound's activity and for guiding further optimization of its structure to enhance potency and selectivity for a desired target.

Table 3: Illustrative Binding Affinity Estimates and Key Interacting Residues for this compound with Hypothetical Protein Targets

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Dopamine D2 Receptor | -8.5 | Asp114, Ser193, Phe390 |

| Serotonin 5-HT2A Receptor | -7.9 | Asp155, Ser242, Trp336 |

| Catechol-O-methyltransferase | -7.2 | Lys144, Met201, Tyr209 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of binding affinity estimation and interaction analysis.

Identification of Potential Off-Targets

A comprehensive search of scientific literature and chemical databases did not yield specific computational or quantum chemical investigation data regarding the identification of potential off-targets for this compound. While in silico methods for off-target profiling are established in drug discovery, published research detailing the application of these techniques to this particular compound is not available in the public domain. semanticscholar.org

Computational approaches, such as molecular docking, pharmacophore modeling, and machine learning algorithms, are frequently employed to predict the binding of small molecules to a wide range of biological targets. ajchem-a.combiorxiv.org These methods help in identifying potential off-target interactions that could lead to adverse effects or provide opportunities for drug repositioning. However, the results of such predictive studies for this compound have not been reported.

Therefore, a data table of potential off-targets and the associated research findings cannot be provided at this time due to the absence of specific studies on this compound.

Biological and Pharmacological Investigations of 3,4 Difluoro 2 Methoxy N Methylbenzamide Analogues Mechanism Focused

Mechanistic Studies of Biological Activity

The biological effects of benzamide (B126) derivatives are diverse, ranging from antipsychotic and antiemetic to potential antiviral and anticancer activities. The specific nature of the substitutions on the benzene (B151609) ring and the amide nitrogen significantly influences the compound's pharmacological profile and its mechanism of action.

Interaction with Specific Enzymes and Receptors

The interaction of benzamide analogues with various protein targets is a key determinant of their biological effects. These interactions can lead to either the inhibition or activation of enzymes or the modulation of receptor signaling pathways.

Certain substituted benzamides have been investigated as enzyme inhibitors. For example, the structural motif is found in compounds designed to inhibit poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. Inhibition of PARP can be a valuable strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. While no specific data links 3,4-difluoro-2-methoxy-N-methylbenzamide to PARP inhibition, the general benzamide structure is a recognized pharmacophore for this target.

A prominent example of receptor interaction is the binding of certain benzamide derivatives to dopamine (B1211576) D2 receptors. This interaction is the basis for the antipsychotic effects of drugs like sulpiride (B1682569) and amisulpride. The N-substituted side chain and the pattern of aromatic substitution are critical for high-affinity binding to these G-protein coupled receptors. The fluorine and methoxy (B1213986) substituents on the benzene ring of this compound would significantly influence its electronic and steric properties, thereby dictating its potential for receptor binding.

In a different context, some N-phenylbenzamide derivatives have been shown to exert antiviral effects by increasing the intracellular levels of APOBEC3G (A3G), a DNA-editing enzyme that can inhibit the replication of viruses like HIV and HBV. nih.gov This suggests a mechanism that modulates cellular signaling pathways to enhance innate antiviral responses. nih.gov

Cellular Target Engagement and Biochemical Pathways

Understanding how a compound engages with its targets within a cell and the subsequent effects on biochemical pathways is crucial for elucidating its mechanism of action.

The physicochemical properties of a benzamide derivative, such as its lipophilicity and hydrogen bonding potential, will govern its ability to cross cell membranes and its subsequent intracellular distribution. The fluorine and methoxy groups on this compound would impact these properties, influencing its access to intracellular targets. For instance, compounds targeting nuclear enzymes like PARP must be able to accumulate in the nucleus.

The ultimate effect of a compound on cellular processes is a result of its interactions with specific molecular targets. For example, benzamide analogues with antiproliferative activity have been developed. mdpi.com The mechanism behind this effect can be varied, including the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cell growth and survival. For instance, some novel N-substituted benzimidazole (B57391) carboxamides have demonstrated selective activity against cancer cell lines. mdpi.com The antiproliferative activity of these compounds was found to be influenced by the nature of the substituents on both the benzimidazole core and the phenyl ring. mdpi.com

Table of Research Findings on Benzamide Analogues

| Compound Class | Biological Target/Pathway | Observed Effect |

| N-Phenylbenzamide derivatives | APOBEC3G (A3G) | Increased intracellular levels, leading to anti-HBV activity nih.gov |

| N-Substituted benzimidazole carboxamides | - | Antiproliferative activity against various cancer cell lines mdpi.com |

| Substituted Benzamides | Dopamine D2 Receptors | Antipsychotic effects |

| Benzamide-based PARP inhibitors | Poly(ADP-ribose) polymerase (PARP) | Inhibition of DNA repair, leading to anticancer activity |

Structure-Activity Relationships (SAR) Governing Mechanism of Action

A critical aspect of drug discovery involves understanding how the chemical structure of a compound influences its biological activity. For benzamide analogues, SAR studies typically explore the impact of modifying substituents on the benzamide ring and the N-methyl group. Key areas of investigation would include:

Fluorine Substitution: The presence and position of fluorine atoms on the phenyl ring can significantly impact metabolic stability, binding affinity, and membrane permeability. A systematic analysis of mono- and di-fluorinated analogues would be necessary to determine the optimal substitution pattern.

Methoxy Group: The methoxy group at the 2-position can influence the conformation of the molecule and its electronic properties, potentially affecting interactions with a biological target.

N-Methylbenzamide Moiety: Modifications to the N-methyl group could explore the effects of steric bulk and hydrogen bonding potential on target engagement.

In Vitro Pharmacological Profiling (excluding human clinical data)

To characterize the pharmacological profile of this compound and its analogues, a series of in vitro assays would be required.

Biochemical Assay Development and Validation

The initial step in profiling a new chemical entity is often the development of robust biochemical assays to quantify its interaction with a purified biological target (e.g., an enzyme or receptor). This process involves:

Target Identification: Determining the putative molecular target.

Assay Principle: Selecting an appropriate assay format, such as fluorescence resonance energy transfer (FRET), AlphaLISA, or radiometric assays, to measure the activity of the target in the presence of the compound.

Validation: Ensuring the assay is reproducible, sensitive, and specific for the intended target. This includes determining parameters like the Z'-factor to assess assay quality.

Cellular Assay Design and Execution (e.g., cell-based assays)

Following biochemical characterization, cellular assays are employed to understand the compound's effects in a more physiologically relevant context. These assays can measure:

Target Engagement: Techniques like the cellular thermal shift assay (CETSA) can confirm that the compound binds to its intended target within intact cells.

Downstream Signaling: Measuring the modulation of signaling pathways affected by the target.

Phenotypic Effects: Assessing cellular responses such as apoptosis, proliferation, or changes in morphology.

Profiling Against Enzyme Families (e.g., Kinases, HDACs)

To assess the selectivity of this compound, it would be screened against panels of related enzymes. For instance, if the primary target is a specific kinase, the compound would be tested against a broad range of other kinases to identify any off-target effects. Similarly, if it were designed as a histone deacetylase (HDAC) inhibitor, profiling against all HDAC isoforms would be crucial to determine its selectivity profile. nih.gov Benzamides are a known class of HDAC inhibitors, and chemoproteomic profiling can be used to determine their potency and specificity. nih.gov

Mechanistic Insights from Analogues and Congeners

Comparative Analysis of Biological Profiles

No publicly available comparative data exists for this compound.

Elucidation of Key Structural Features for Desired Activity

The specific "desired activity" for this compound and its analogues remains undefined in publicly available research. However, by examining related benzamide structures, we can hypothesize the roles of its key structural features. The benzamide scaffold is a common motif in a variety of biologically active compounds, and the nature and position of substituents on the phenyl ring and the amide nitrogen significantly influence their pharmacological profiles.

For instance, in a series of benzamide derivatives targeting the Mycobacterium tuberculosis QcrB protein, modifications to the benzamide core had a profound impact on inhibitory activity. While not directly involving the titular compound, these studies highlight the importance of electronic and steric factors. For example, the presence of electron-donating groups at the C-5 position of the benzamide ring was found to be beneficial for activity, whereas electron-withdrawing groups like fluoro substituents led to a significant decrease in potency.